Dipeptide Epimerase Substrate Kinetics
The D-Ala-D/L-Ala epimerase from Cytophaga hutchinsonii (UniProt Q11T61; PDB 3Q4D) displays distinct kinetic parameters for three alanine dipeptide stereoisomers. D-Ala-L-Ala (this compound) is the most efficient substrate: Kₘ = 1.1 mM, kcat = 58 s⁻¹, yielding a catalytic efficiency (kcat/Kₘ) of approximately 53 s⁻¹·mM⁻¹. By contrast, D-Ala-D-Ala has Kₘ = 1.9 mM and kcat = 43 s⁻¹ (efficiency ≈ 23 s⁻¹·mM⁻¹), while L-Ala-L-Ala shows Kₘ = 5.0 mM and kcat = 37 s⁻¹ (efficiency ≈ 7.4 s⁻¹·mM⁻¹). [1] Thus D-Ala-L-Ala is approximately 2.3-fold more efficient than D-Ala-D-Ala and approximately 7.1-fold more efficient than L-Ala-L-Ala as a substrate for this epimerase. The crystal structure of the enzyme co-crystallized with D-Ala-L-Ala and Mg²⁺ (PDB 3Q4D, resolution 3.0 Å) confirms the direct binding mode. [2]
| Evidence Dimension | Enzyme kinetics — Kₘ, kcat, and catalytic efficiency for dipeptide epimerase Q11T61 |
|---|---|
| Target Compound Data | Kₘ = 1.1 mM; kcat = 58 s⁻¹; kcat/Kₘ ≈ 53 s⁻¹·mM⁻¹ |
| Comparator Or Baseline | D-Ala-D-Ala: Kₘ = 1.9 mM, kcat = 43 s⁻¹, kcat/Kₘ ≈ 23 s⁻¹·mM⁻¹; L-Ala-L-Ala: Kₘ = 5.0 mM, kcat = 37 s⁻¹, kcat/Kₘ ≈ 7.4 s⁻¹·mM⁻¹ |
| Quantified Difference | 2.3-fold higher catalytic efficiency vs. D-Ala-D-Ala; 7.1-fold higher vs. L-Ala-L-Ala |
| Conditions | In vitro enzyme assay; pH and temperature conditions per Lukk et al., PNAS 2012; Mg²⁺ cofactor present |
Why This Matters
Researchers performing dipeptide epimerase functional assays or screening for epimerase inhibitors must use D-Ala-L-Ala as the preferred substrate due to its superior catalytic efficiency; substituting D-Ala-D-Ala would underestimate enzyme activity by over 2-fold.
- [1] UniProtKB Q11T61 (AAEP_CYTH3). D-Ala-D/L-Ala epimerase from Cytophaga hutchinsonii. Functional annotation and kinetic parameters. Citing: Lukk, T. et al. Proc. Natl. Acad. Sci. USA, 2012, 109, 4122–4127 (PubMed: 22392983). View Source
- [2] Lukk, T., Sakai, A., Kalyanaraman, C., Brown, S.D., Imker, H.J., Song, L., Fedorov, A.A., Fedorov, E.V., Toro, R., Hillerich, B., Seidel, R., Patskovsky, Y., Vetting, M.W., Nair, S.K., Babbitt, P.C., Almo, S.C., Gerlt, J.A., Jacobson, M.P. Homology models guide discovery of diverse enzyme specificities among dipeptide epimerases in the enolase superfamily. Proc. Natl. Acad. Sci. USA, 2012, 109, 4122–4127. PDB ID 3Q4D. View Source
